2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluoro-3-methylphenyl group at position 3, two ketone groups at positions 2 and 4, and an N-(furan-2-ylmethyl)acetamide substituent at position 1. The fluorine atom and methyl group on the phenyl ring enhance lipophilicity and metabolic stability, while the furan moiety may influence solubility and receptor binding. Such derivatives are often explored for kinase inhibition or anticancer activity due to their structural resemblance to ATP-competitive inhibitors .
Properties
Molecular Formula |
C20H16FN3O4S |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H16FN3O4S/c1-12-9-13(4-5-15(12)21)24-19(26)18-16(6-8-29-18)23(20(24)27)11-17(25)22-10-14-3-2-7-28-14/h2-9H,10-11H2,1H3,(H,22,25) |
InChI Key |
UYFHUMKFUMGCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CO4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with structurally related analogues:
Key Observations :
- Core Structure Diversity: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrazole () or thieno[3,2-b]pyridine () derivatives. This core may influence binding to kinases or other enzymes.
- The furan substituent in the target compound is unique compared to pyridine or methoxyethyl groups in , which may affect solubility and pharmacokinetics.
- Molecular Weight : The target compound’s estimated molecular weight (~408.4 g/mol) is lower than (571.2 g/mol), suggesting better bioavailability under Lipinski’s rules.
Pharmacological Potential
- However, the furan group’s role in binding remains speculative.
- Structural Mimicry: The thieno[3,2-d]pyrimidine scaffold in and the target compound resembles purine bases, a common feature in kinase inhibitors. Substitutions at position 3 (e.g., fluorophenyl vs. chlorophenyl) may modulate selectivity for specific kinases.
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